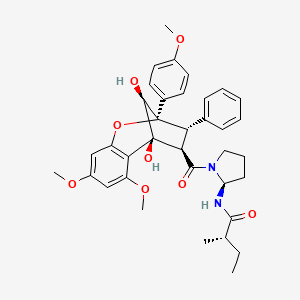
JWH 018 N-(5-hydroxypentyl) metabolite-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
JWH 018 N-(5-hydroxypentyl) metabolite-d5 contains five deuterium atoms at the 2/', 4/', 5/', 6/', and 7/' positions. It is intended for use as an internal standard for the quantification of JWH 018 N-(5-hydroxypentyl) metabolite by GC- or LC-mass spectrometry (MS). JWH 018 is a mildly selective agonist of the peripheral cannabinoid (CB2) receptor, derived from the aminoalkylindole WIN 55,212-2. The Ki values for binding central cannabinoid (CB1) and CB2 receptors are 9.0 and 2.94 nM, respectively, for a CB1:CB2 ratio of 3.06. JWH 018 is one of several synthetic CBs which have been included in smoking mixtures. JWH 018 N-(5-hydroxypentyl) metabolite is a major urinary metabolite of JWH 018, characterized by monohydroxylation of the N-alkyl chain. In urine samples, this metabolite is almost completely glucuronidated.
Applications De Recherche Scientifique
Metabolite Identification and Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Detection : Research led by Emerson et al. (2013) developed an efficient extraction procedure and GC-MS method for the detection of JWH-018 metabolites, including 5-hydroxypentyl JWH-018, in urine samples. This method offers comparable results to LC-MS/MS methods and aids in the identification of specific metabolites in individuals suspected of using synthetic cannabinoids (Emerson et al., 2013).
Determination of AM-2201 Metabolites : A study by Jang et al. (2014) focused on identifying major urinary metabolites of AM-2201, including N-(5-hydroxypentyl) metabolite, comparing them with JWH-018 abuse. This research helps in differentiating between the abuse of different synthetic cannabinoids based on their metabolic profiles (Jang et al., 2014).
Pharmacology and Toxicology
Neutral Antagonist at CB1 Receptors : Seely et al. (2012) studied a major glucuronidated metabolite of JWH-018, identifying it as a neutral antagonist at CB1 receptors. This provides insights into the pharmacological activity of JWH-018 metabolites (Seely et al., 2012).
Toxicological Impact on Human Cell Lines : A study by Couceiro et al. (2016) explored the toxicological impact of JWH-018 and its N-(3-hydroxypentyl) metabolite on human cell lines. This research contributes to understanding the potential toxic effects of synthetic cannabinoids and their metabolites (Couceiro et al., 2016).
Metabolite Characterization and Drug Testing
- Characterisation of Urinary Metabolites : Beuck et al. (2011) focused on the chemical synthesis of potential in vivo metabolites of JWH-018, including the characterization of such metabolites to support LC-MS/MS-based drug testing. This work is significant for identifying and confirming the presence of specific metabolites in urine samples (Beuck et al., 2011).
Propriétés
Nom du produit |
JWH 018 N-(5-hydroxypentyl) metabolite-d5 |
|---|---|
Formule moléculaire |
C24H18D5NO2 |
Poids moléculaire |
362.5 |
InChI |
InChI=1S/C24H23NO2/c26-16-7-1-6-15-25-17-22(20-12-4-5-14-23(20)25)24(27)21-13-8-10-18-9-2-3-11-19(18)21/h2-5,8-14,17,26H,1,6-7,15-16H2/i4D,5D,12D,14D,17D |
Clé InChI |
UGHBAICDASCCIQ-QWWVLHFXSA-N |
SMILES |
O=C(C1=C([2H])N(CCCCCO)C2=C1C([2H])=C([2H])C([2H])=C2[2H])C3=C4C(C=CC=C4)=CC=C3 |
Synonymes |
(1-(5-hydroxypentyl)-1H-indol-3-yl)-methanone-2’,4’,5’,6’,7’-d5 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



